Introduction: The Versatility of a Doubly Protected Amino Alcohol
Introduction: The Versatility of a Doubly Protected Amino Alcohol
An In-Depth Technical Guide to the Research Applications of Fmoc-Lys(Boc)-ol
In the landscape of modern chemical biology and drug discovery, the precise assembly of complex molecular architectures is paramount. Among the vast toolkit of chemical reagents, Fmoc-L-Lys(Boc)-ol stands out as a uniquely versatile building block. This derivative of the amino acid L-lysine, where the alpha-amino group is protected by a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group, the epsilon-amino group by an acid-labile tert-Butoxycarbonyl (Boc) group, and the C-terminal carboxylic acid is reduced to a primary alcohol, offers researchers a powerful tool for a range of sophisticated applications.
This guide, intended for researchers, scientists, and drug development professionals, will provide a comprehensive overview of the core uses of Fmoc-Lys(Boc)-ol. We will delve into its fundamental role in solid-phase peptide synthesis (SPPS), its utility in the challenging synthesis of C-terminally modified peptides, and its burgeoning importance as a linker in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Chemical Profile of Fmoc-Lys(Boc)-ol
| Property | Value |
| Molecular Formula | C₂₆H₃₄N₂O₅[1] |
| Molecular Weight | 454.56 g/mol [1] |
| CAS Number | 198561-38-5[1] |
| Appearance | White powder |
| Storage | Store at -20°C[1] |
The strategic placement of orthogonal protecting groups is the cornerstone of Fmoc-Lys(Boc)-ol's utility. The Fmoc group is readily removed with a mild base, typically piperidine, allowing for the stepwise elongation of a peptide chain from the N-terminus.[2][3] Conversely, the Boc group is stable to these basic conditions but can be efficiently cleaved with a moderately strong acid, such as trifluoroacetic acid (TFA), which is often used in the final cleavage step of peptide synthesis.[3][4][5] This orthogonal protection scheme allows for the selective deprotection and functionalization of either the α-amino or ε-amino group of the lysine residue, providing a high degree of synthetic flexibility.[6]
Core Application: A Staple in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Lys(Boc)-ol is a standard reagent for the incorporation of a lysine residue into a peptide sequence during Fmoc-based solid-phase peptide synthesis.[3] The protection of the ε-amino group with the Boc group is crucial to prevent unwanted side reactions at this nucleophilic site during peptide chain elongation.[7]
The Causality Behind its Use in SPPS
The choice of Fmoc-Lys(Boc)-OH (the carboxylic acid counterpart) is the most common for standard peptide synthesis.[7] However, Fmoc-Lys(Boc)-ol is employed when a C-terminal alcohol functionality is desired on the final peptide, or when it is to be used as a starting point for further C-terminal modifications. The primary alcohol offers a reactive handle that is distinct from the amide bonds of the peptide backbone and the various side-chain functionalities.
Experimental Protocol: Incorporation of Fmoc-Lys(Boc)-ol into a Peptide Sequence via SPPS
This protocol outlines the manual coupling of Fmoc-Lys(Boc)-ol to a growing peptide chain on a solid support.
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
Fmoc-Lys(Boc)-ol
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: Diisopropylethylamine (DIEA) or N-methylmorpholine (NMM)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Washing solvents: DMF, DCM, isopropanol, diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh portion of the deprotection solution and agitate for 15-20 minutes to ensure complete Fmoc removal.
-
Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Coupling of Fmoc-Lys(Boc)-ol:
-
In a separate vial, dissolve Fmoc-Lys(Boc)-ol (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
To monitor the coupling reaction, a small sample of the resin can be taken for a Kaiser test. A negative test (beads remain colorless) indicates a complete reaction.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the desired sequence.
-
Final Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the Boc group on the lysine) are removed using a cleavage cocktail, typically containing a high concentration of TFA.[8]
Advanced Application: C-Terminal Modification of Peptides
The synthesis of peptides with modified C-termini presents a significant challenge in peptide chemistry, as the C-terminus is typically anchored to the solid support during SPPS. Fmoc-Lys(Boc)-ol provides an elegant solution to this problem. By incorporating this amino alcohol at the C-terminus, the free hydroxyl group can be further functionalized either on the solid support or after cleavage.
This strategy allows for the introduction of a wide array of functionalities, including esters, ethers, and other moieties via reaction with the primary alcohol. This is particularly valuable for creating peptide-based drugs with improved pharmacokinetic properties, such as enhanced stability and bioavailability.
Pivotal Role as a Linker in Bioconjugation
The orthogonal protecting groups of Fmoc-Lys(Boc)-ol make it an ideal linker molecule for the synthesis of complex bioconjugates.[9] The ability to selectively deprotect and functionalize the α-amino and ε-amino groups allows for the stepwise attachment of different molecular entities.
Application in Antibody-Drug Conjugates (ADCs)
In the field of targeted cancer therapy, ADCs are a class of biotherapeutics where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. The linker plays a critical role in the stability and efficacy of the ADC.[] Peptide linkers, often containing a lysine residue, are designed to be stable in circulation but are cleaved by specific enzymes within the tumor microenvironment, releasing the cytotoxic payload.[] Fmoc-Phe-Lys(Boc)-PAB is a cleavable ADC linker used in the synthesis of antibody-drug conjugates.[12][13][]
Caption: Role of Fmoc-Lys(Boc)-ol in ADC Linker Synthesis.
Application in PROTACs
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[15] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker is a critical component of a PROTAC, and its length and composition can significantly impact the efficacy of the molecule. Fmoc-Lys(Boc)-ol serves as a valuable building block for the synthesis of these linkers, providing a scaffold for the attachment of the two ligands.
Synthesis of Fluorescent Probes
Fluorescently labeled peptides are indispensable tools in biomedical research for a wide range of applications, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) assays.[16] The lysine side chain is a common site for the attachment of fluorescent dyes.[17]
Fmoc-Lys(Boc)-ol can be utilized in the synthesis of fluorescent probes where the fluorophore is attached to the lysine side chain.[18] The Boc protecting group on the ε-amino group can be selectively removed on the solid support, allowing for the coupling of a fluorescent dye before the final cleavage of the peptide from the resin. This approach enables the site-specific labeling of peptides with a wide variety of fluorophores.
Experimental Workflow: Synthesis of a C-Terminally Labeled Fluorescent Peptide
Caption: Workflow for C-terminal fluorescent peptide synthesis.
Conclusion
Fmoc-Lys(Boc)-ol is a testament to the power of strategic molecular design in advancing scientific research. Its orthogonal protecting groups and C-terminal alcohol functionality provide a remarkable degree of synthetic flexibility, enabling its use in a wide array of applications. From its foundational role in the synthesis of peptides with unique C-terminal modifications to its critical function as a linker in the development of next-generation therapeutics like ADCs and PROTACs, Fmoc-Lys(Boc)-ol continues to be an invaluable tool for chemists and biologists alike. As the pursuit of ever more complex and targeted molecular therapies continues, the utility of this versatile building block is certain to expand even further.
References
-
Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC. National Center for Biotechnology Information. [Link]
-
Solid-Phase Synthesis of Fluorescent Probes for Plasma Membrane Labelling - MDPI. MDPI. [Link]
-
Solid-phase synthesis of C-terminal modified peptides - Academia.edu. Academia.edu. [Link]
-
Synthesis of novel fluorogenic L-Fmoc lysine derivatives as potential tools for imaging cells. Europe PMC. [Link]
-
Fmoc solid-phase synthesis of C-terminal modified peptides by formation of a backbone cyclic urethane moiety - The Raj Group. The Raj Group. [Link]
-
Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC. National Center for Biotechnology Information. [Link]
-
Solid-phase synthesis of C-terminally modified peptides - Radboud Repository. Radboud University. [Link]
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
-
A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. J-STAGE. [Link]
-
Synthesis of fluorescent probes - Rsc.org. Royal Society of Chemistry. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - Luxembourg Bio Technologies. Luxembourg Bio Technologies. [Link]
-
Fmoc-Lys(Boc)-OH [71989-26-9] - Aapptec Peptides. Aapptec. [Link]
-
Organic & Biomolecular Chemistry - RSC Publishing. Royal Society of Chemistry. [Link]
-
Methods and protocols of modern solid phase peptide synthesis - DU Chem. Drake University. [Link]
-
ADC Linker pathway - Adooq Bioscience. Adooq Bioscience. [Link]
-
Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC. National Center for Biotechnology Information. [Link]
-
Fmoc-Lys(Boc)-OH [71989-26-9] - Aapptec Peptides. Aapptec. [Link]
-
Fmoc solid phase peptide synthesis? - ResearchGate. ResearchGate. [Link]
Sources
- 1. apexbt.com [apexbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. peptide.com [peptide.com]
- 5. advancedchemtech.com [advancedchemtech.com]
- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 7. chempep.com [chempep.com]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. chemimpex.com [chemimpex.com]
- 12. adooq.com [adooq.com]
- 13. medchemexpress.com [medchemexpress.com]
- 15. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FMOC-Lys(TF2-Boc)-OH | AAT Bioquest [aatbio.com]
- 17. Synthesis of novel fluorogenic L-Fmoc lysine derivatives as potential tools for imaging cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
